

# The Chemical Profile of MD-39-AM: A Technical Overview

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## Compound of Interest

Compound Name: MD-39-AM

Cat. No.: B1675982

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This technical guide provides a comprehensive overview of the chemical structure of **MD-39-AM**, a molecule belonging to the pyrido[2,3-d]pyrimidine class of compounds. While specific quantitative biological data and detailed experimental protocols for **MD-39-AM** are not readily available in the public domain, this document outlines its known chemical properties and provides generalized experimental methodologies common for the synthesis and evaluation of similar pyrido[2,3-d]pyrimidine derivatives.

## Chemical Structure and Identification

**MD-39-AM** is a heterocyclic compound featuring a fused pyridine and pyrimidine ring system. The core structure is substituted with a methylsulfanyl group and a phenylamino group.

Table 1: Chemical Identification of **MD-39-AM**

Identifier	Value
Molecular Formula	C <sub>14</sub> H <sub>12</sub> N <sub>4</sub> S
IUPAC Name	2-Methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine
SMILES	CSc1nc2c(cccn2)c(n1)Nc1ccccc1
Molecular Weight	268.34 g/mol
CAS Number	72564-74-0

## Quantitative Data

Specific quantitative data for **MD-39-AM**, such as physicochemical properties, binding affinities ( $K_i$ ), or half-maximal inhibitory concentrations ( $IC_{50}$ ), are not available in the reviewed literature. The following table is provided as a template for such data.

Table 2: Physicochemical and Biological Activity Data for **MD-39-AM**

Parameter	Value	Reference
Melting Point	Not Available	
Solubility	Not Available	
LogP	Not Available	
pKa	Not Available	
IC <sub>50</sub> (Kinase X)	Not Available	
K <sub>i</sub> (Receptor Y)	Not Available	

## Generalized Experimental Protocols

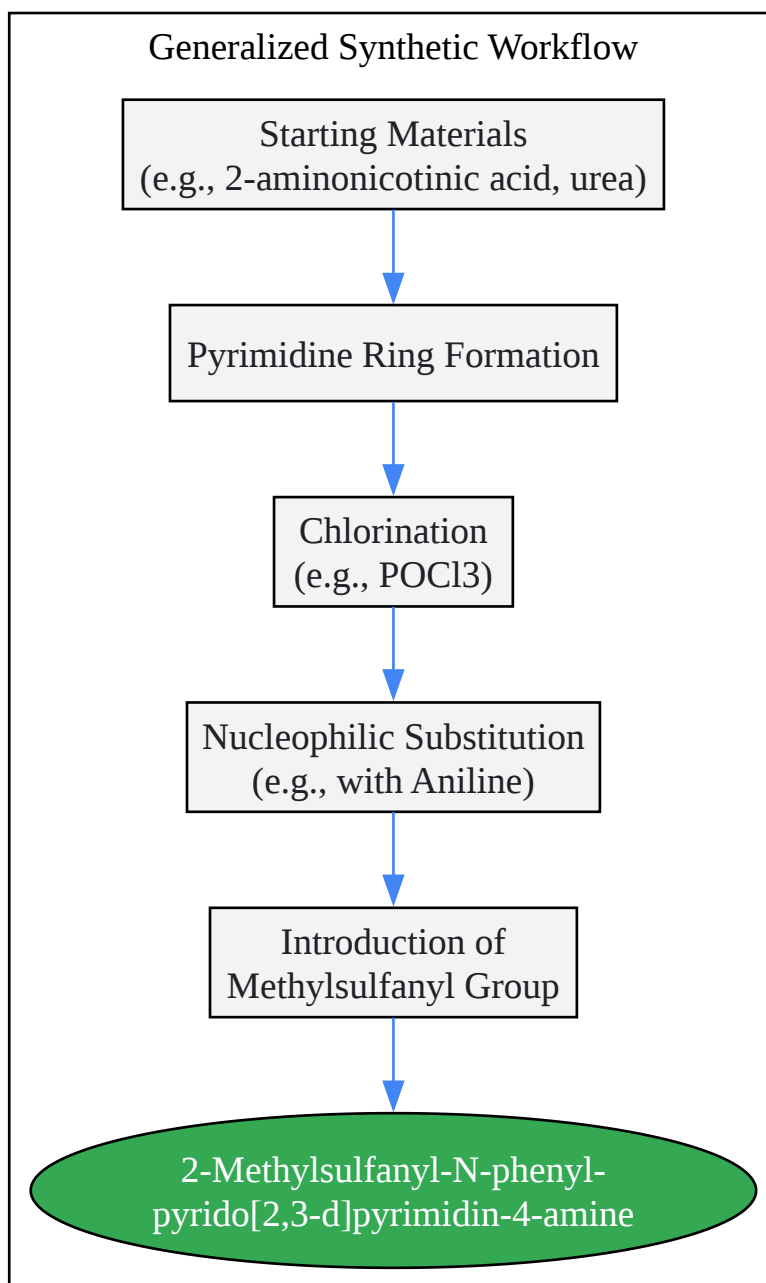
The following sections describe generalized experimental protocols for the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives, based on methodologies reported for analogous compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of a 2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine scaffold typically involves a multi-step process. A common starting material is a substituted pyrimidine which undergoes cyclization to form the fused pyridopyrimidine ring system.

A generalized synthetic route may include:

- **Preparation of the Pyrimidine Precursor:** Reaction of a suitable starting material, such as a 2-aminonicotinic acid derivative, with urea to form a pyrimidine intermediate.<sup>[3]</sup>
- **Chlorination:** The pyrimidine intermediate is then chlorinated, often using phosphorus oxychloride ( $\text{POCl}_3$ ), to introduce a reactive chlorine atom.<sup>[3]</sup>
- **Nucleophilic Substitution (Introduction of the Phenylamino Group):** The chlorinated intermediate is reacted with aniline or a substituted aniline to introduce the N-phenylamino group at the 4-position.
- **Introduction of the Methylsulfanyl Group:** The 2-methylsulfanyl group can be introduced at various stages, often starting from a precursor with a thiol or a thione group which is then methylated.



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A generalized workflow for the synthesis of 2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine.

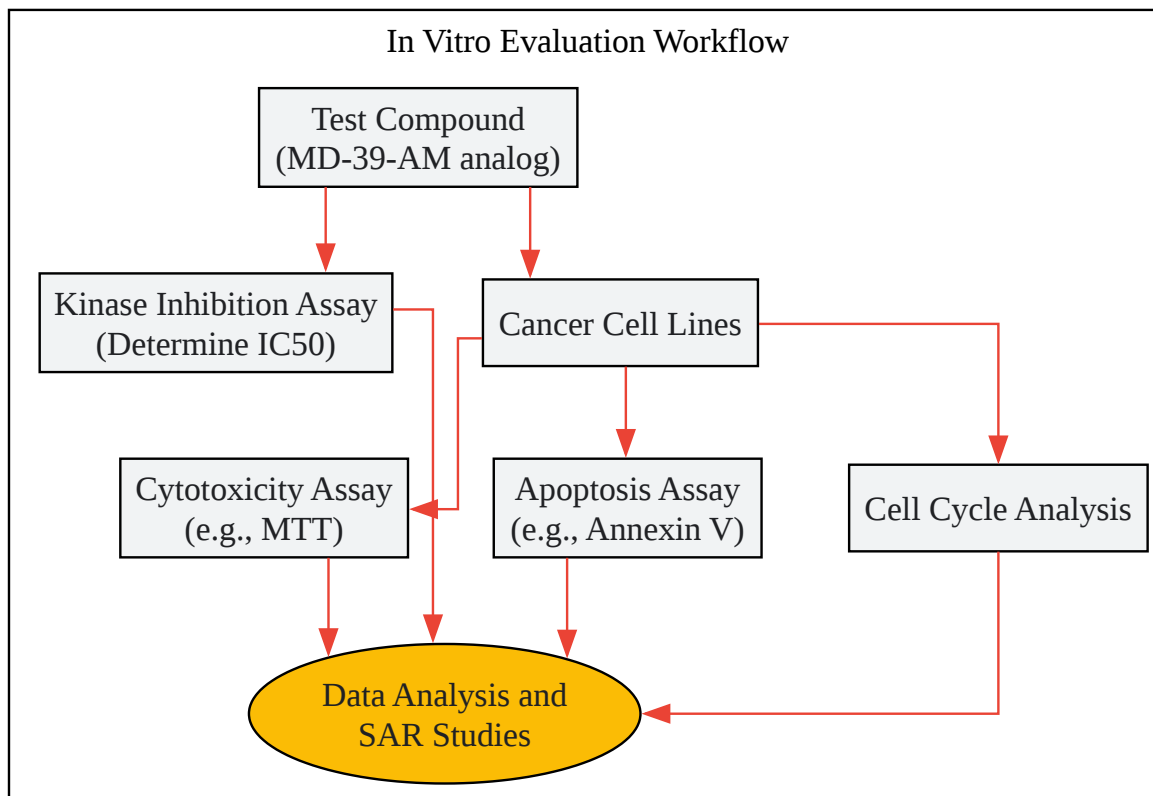
## In Vitro Biological Evaluation

Given that many pyrido[2,3-d]pyrimidine derivatives exhibit kinase inhibitory activity, a common in vitro evaluation workflow would involve assessing their effect on specific kinases and their

cytotoxic effects on cancer cell lines.[\[1\]](#)[\[2\]](#)

Key experimental assays include:

- **Kinase Inhibition Assays:** To determine the IC<sub>50</sub> values of the compound against a panel of kinases. This is often performed using luminescence-based or fluorescence-based assays that measure ATP consumption or phosphorylation of a substrate.
- **Cell Viability/Cytotoxicity Assays:** To assess the effect of the compound on the proliferation of cancer cell lines. The MTT or MTS assay is a common colorimetric method used for this purpose.
- **Apoptosis Assays:** To determine if the compound induces programmed cell death. This can be evaluated by methods such as flow cytometry using Annexin V/Propidium Iodide staining.
- **Cell Cycle Analysis:** To investigate the effect of the compound on the cell cycle progression of cancer cells, typically analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye.



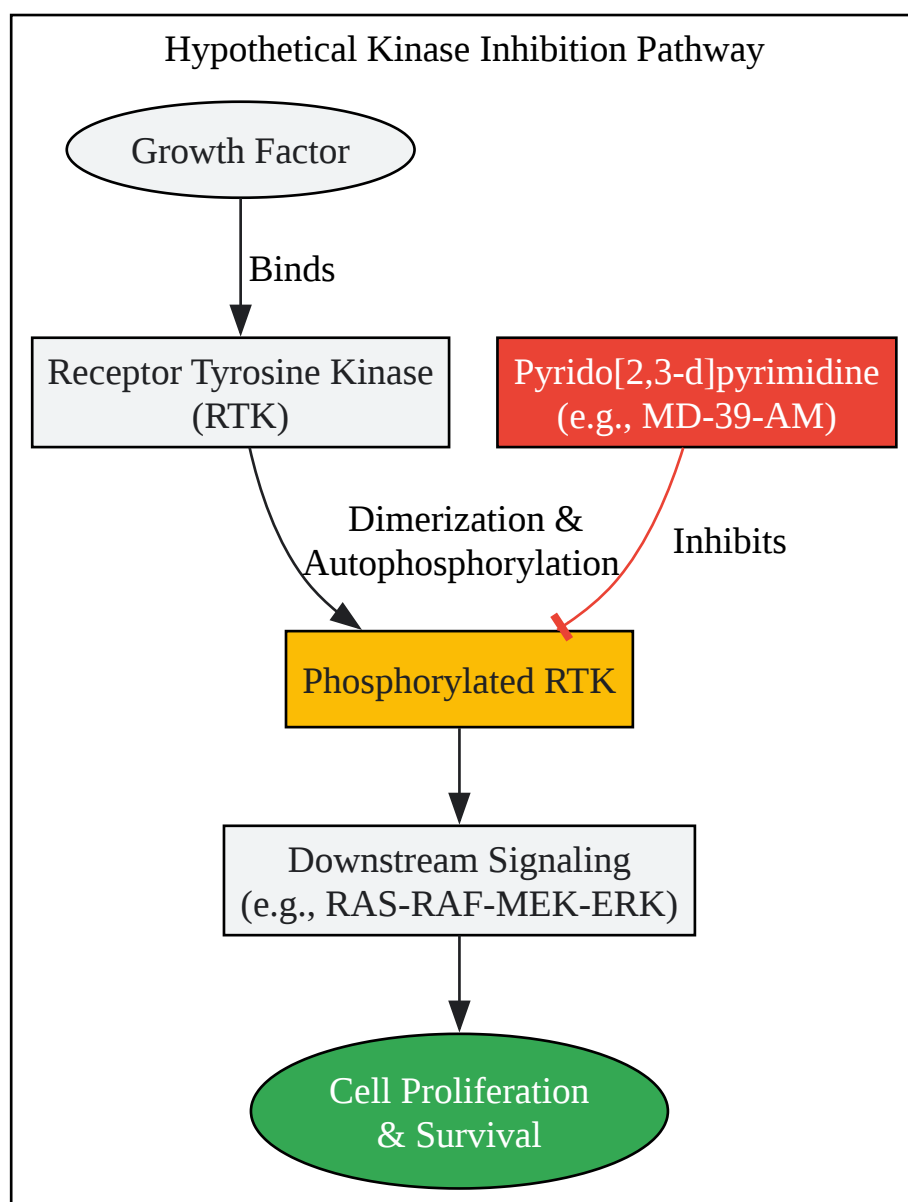
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A generalized workflow for the in vitro biological evaluation of a pyrido[2,3-d]pyrimidine derivative.

## Potential Signaling Pathways

The pyrido[2,3-d]pyrimidine scaffold is a known pharmacophore for kinase inhibitors.[1][2]

While the specific targets of **MD-39-AM** are not documented, compounds with this core structure have been shown to inhibit various protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation. A hypothetical signaling pathway that could be targeted by a pyrido[2,3-d]pyrimidine derivative is a receptor tyrosine kinase (RTK) pathway.



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A hypothetical signaling pathway illustrating the potential mechanism of action for a kinase inhibitor with a pyrido[2,3-d]pyrimidine core.

This diagram illustrates how a compound like **MD-39-AM** could potentially inhibit the autophosphorylation of a receptor tyrosine kinase, thereby blocking downstream signaling and ultimately inhibiting cell proliferation and promoting survival. This represents a common mechanism of action for many targeted cancer therapies.

## Conclusion

**MD-39-AM**, with its 2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine structure, belongs to a class of compounds with recognized potential in medicinal chemistry, particularly as kinase inhibitors. While specific biological data for this particular molecule is scarce, the provided generalized methodologies for synthesis and evaluation can serve as a valuable resource for researchers interested in exploring the therapeutic potential of **MD-39-AM** and its analogs. Further investigation is warranted to elucidate its specific biological targets, mechanism of action, and quantitative pharmacological profile.

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## References

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